3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyethyl group, and a methylisoxazolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the recovery and recycling of expensive reagents, such as palladium catalysts, can be implemented to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-CHLOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- 3-(2-BROMOPHENYL)-N~4~-(2-METHOXYETHYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its fluorophenyl group, which imparts distinct electronic properties compared to its chloro- and bromo- counterparts. This difference can influence the compound’s reactivity, biological activity, and overall stability .
Properties
Molecular Formula |
C17H16FN3O3 |
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Molecular Weight |
329.32 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16FN3O3/c1-10-9-12(16(22)19-7-8-23-2)14-15(21-24-17(14)20-10)11-5-3-4-6-13(11)18/h3-6,9H,7-8H2,1-2H3,(H,19,22) |
InChI Key |
UXMDLGDEVVRYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)NCCOC |
Origin of Product |
United States |
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